

Spectroscopic Analysis of 3,3,5-Trimethylcyclohexanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Trimethylcyclohexanol*

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This technical guide provides a comprehensive overview of the spectroscopic data for 3,3,5-**trimethylcyclohexanol**, a versatile organic compound with applications in various industries. The guide details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for its cis and trans isomers, offering valuable insights for structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 3,3,5-**trimethylcyclohexanol**, both ^1H and ^{13}C NMR are essential for distinguishing between the cis and trans isomers.

^1H NMR Spectral Data

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Table 1: ^1H NMR Chemical Shifts (δ) for 3,3,5-**Trimethylcyclohexanol** Isomers

Proton Assignment	cis-3,3,5-Trimethylcyclohexanol (δ , ppm)	trans-3,3,5-Trimethylcyclohexanol (δ , ppm)
H-1 (CH-OH)	~3.9 (axial)	~3.4 (equatorial)
CH ₃ -5	~0.85	~0.95
CH ₃ -3 (axial)	~0.90	~0.90
CH ₃ -3 (equatorial)	~1.00	~1.00
Cyclohexyl Protons	1.0 - 2.0	1.0 - 2.0
OH	Variable	Variable

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The primary distinguishing feature is the chemical shift of the H-1 proton.

¹³C NMR Spectral Data

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Chemical Shifts (δ) for 3,3,5-**Trimethylcyclohexanol** Isomers

Carbon Assignment	cis-3,3,5- Trimethylcyclohexanol (δ , ppm)	trans-3,3,5- Trimethylcyclohexanol (δ , ppm)
C-1 (CH-OH)	~65	~70
C-2	~45	~50
C-3	~32	~32
C-4	~40	~45
C-5	~25	~30
C-6	~40	~45
CH ₃ -5	~22	~22
CH ₃ -3 (axial)	~28	~28
CH ₃ -3 (equatorial)	~33	~33

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 3,3,5-**Trimethylcyclohexanol**

Functional Group	Vibrational Mode	Absorption Range (cm ⁻¹)	Intensity
O-H	Stretching (H-bonded)	3600 - 3200	Strong, Broad
C-H (sp ³)	Stretching	3000 - 2850	Strong
C-H	Bending	1470 - 1365	Medium
C-O	Stretching	1100 - 1000	Strong

The IR spectrum for both isomers will be very similar, with the most prominent feature being the broad O-H stretching band characteristic of alcohols.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 3,3,5-**trimethylcyclohexanol** provides information about its molecular weight and fragmentation pattern. The molecular weight of 3,3,5-**trimethylcyclohexanol** is 142.24 g/mol .[\[1\]](#)

Table 4: Major Fragments in the Mass Spectrum of 3,3,5-**Trimethylcyclohexanol**

m/z	Relative Intensity (%)	Possible Fragment Ion
127	Moderate	$[M - CH_3]^+$
109	High	$[M - H_2O - CH_3]^+$
83	Moderate	$[C_6H_{11}]^+$
71	Moderate	$[C_5H_{11}]^+$
57	High	$[C_4H_9]^+$ (tert-butyl cation)

Note: The fragmentation pattern is for a mixture of cis and trans isomers. The base peak is often observed at m/z 57, corresponding to the stable tert-butyl cation.

Experimental Protocols

NMR Spectroscopy

1H and ^{13}C NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

- Sample Preparation: Dissolve 5-10 mg of the **trimethylcyclohexanol** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, Acetone- d_6 , or DMSO- d_6) in a clean, dry NMR tube.
- Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- Acquisition Parameters for ^1H NMR:
 - Number of scans: 8-16
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
- Acquisition Parameters for ^{13}C NMR:
 - Number of scans: 128-1024 (due to the low natural abundance of ^{13}C)
 - Relaxation delay: 2-5 seconds
 - Proton decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy

FTIR spectra are typically recorded using a Fourier Transform Infrared Spectrometer.

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the solid **trimethylcyclohexanol** sample with anhydrous potassium bromide (KBr) in an agate mortar.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (Thin Film Method):
 - Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
- Data Acquisition: Place the KBr pellet or salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

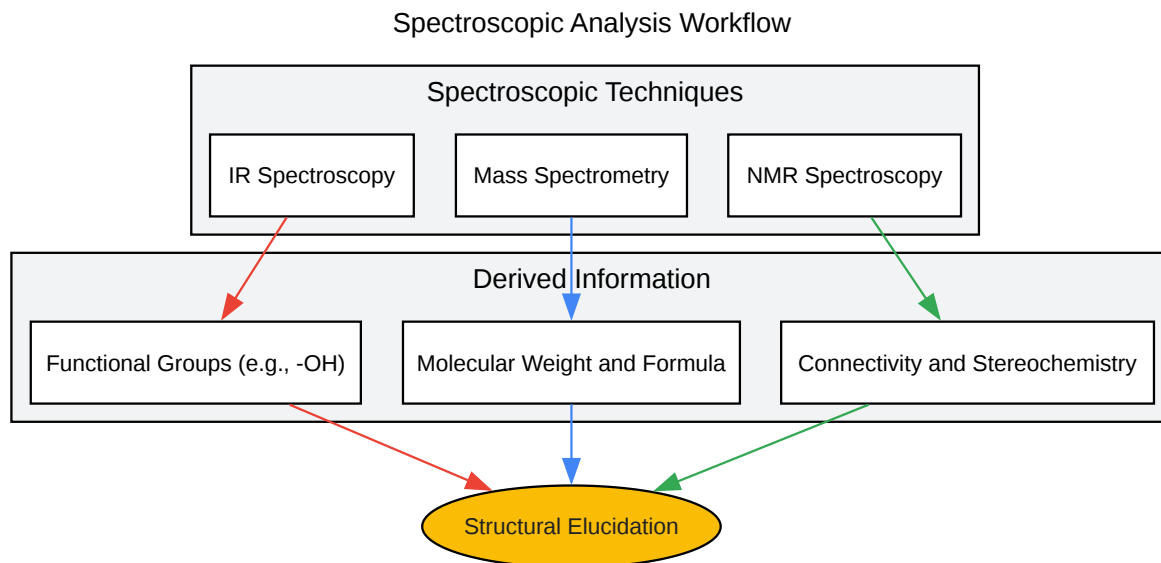
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source.

- **Sample Introduction:** Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile samples.
- **Ionization:** Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

Spectroscopic Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for utilizing different spectroscopic techniques to determine the structure of an unknown compound, such as an isomer of **trimethylcyclohexanol**.



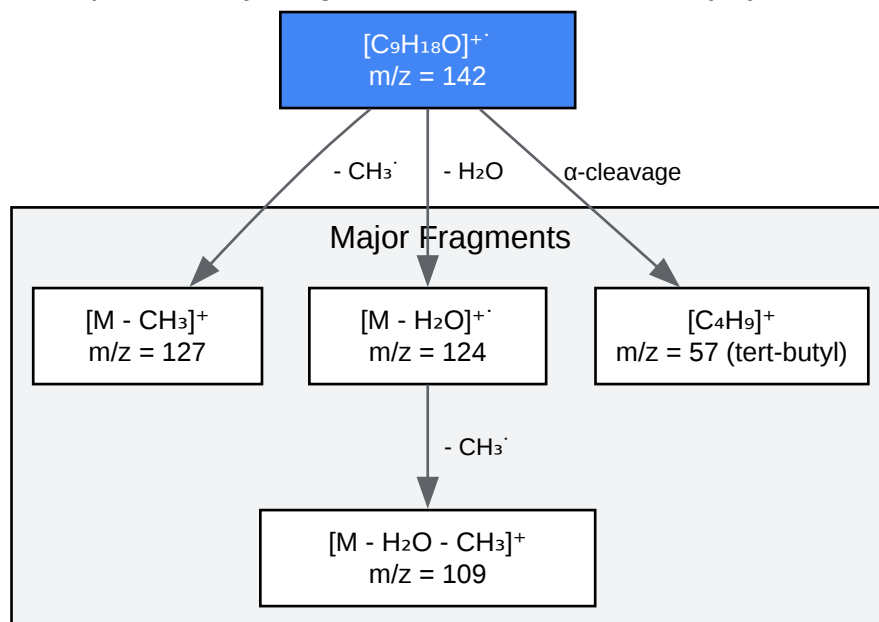
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Caption: Workflow for structural elucidation.

Mass Spectrometry Fragmentation of 3,3,5-Trimethylcyclohexanol

This diagram illustrates the key fragmentation pathways of 3,3,5-trimethylcyclohexanol in an electron ionization mass spectrometer.

Mass Spectrometry Fragmentation of 3,3,5-Trimethylcyclohexanol



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Caption: Key fragmentation pathways.

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References

- 1. 3,3,5-Trimethylcyclohexanol | C₉H₁₈O | CID 8298 - PubChem [pubchem.ncbi.nlm.nih.gov]
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